Regioselective Synthesis of Pyrido[3,2-e][1,4]diazepinones: Direct Comparison of [3,2-d] vs. [2,3-d] Isomers in Identical Reaction Conditions
In the condensation with α-amino acid methyl esters, the regioisomeric building block 1H-pyrido[3,2-d][1,3]oxazine-2,4-dione (CAS 63016-85-3) exclusively directs the reaction pathway to yield the pyrido[3,2-e][1,4]diazepine-2,5-dione scaffold. Under identical conditions, the alternative building block 1H-pyrido[2,3-d][1,3]oxazine-2,4-dione (CAS 21038-63-1) produces the structurally distinct pyrido[2,3-e][1,4]diazepine-2,5-dione ring system [1]. This demonstrates that the two regioisomers are not synthetically interchangeable and that the specific [3,2-d] ring fusion is a critical determinant of the final molecular architecture [1].
| Evidence Dimension | Regiochemical outcome of condensation reaction (Product Scaffold Generated) |
|---|---|
| Target Compound Data | Pyrido[3,2-e][1,4]diazepine-2,5-dione scaffold |
| Comparator Or Baseline | 1H-pyrido[2,3-d][1,3]oxazine-2,4-dione (CAS 21038-63-1): Pyrido[2,3-e][1,4]diazepine-2,5-dione scaffold |
| Quantified Difference | Structurally distinct regioisomeric scaffolds; quantitative yield data for the diazepine products are reported in the source but are not head-to-head yields for the starting materials [1]. |
| Conditions | Condensation with α-amino acid methyl ester derivatives, peptide coupling followed by NaH-mediated cyclization in THF [1]. |
Why This Matters
For medicinal chemists building focused libraries of diazepine-based compounds, the procurement of the correct regioisomer (63016-85-3 vs. 21038-63-1) directly dictates the final core structure and, consequently, the pharmacological properties of any downstream analogs.
- [1] El Bouakher, A.; Laborie, H.; Aadil, M.; El Hakmaoui, A.; Lazar, S.; Akssira, M.; Viaud-Massuard, M.-C. A convenient synthesis of new pyrido[3,2-e][1,4]diazepine-2,5-diones and pyrido[2,3-e][1,4]diazepine-2,5-diones. Tetrahedron Letters 2011, 52 (39), 5077–5080. View Source
